molecular formula C7H3F4NO3 B12978428 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid

3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid

Cat. No.: B12978428
M. Wt: 225.10 g/mol
InChI Key: TWMJBRUPHZTDTR-UHFFFAOYSA-N
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Description

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing substituent that polarizes aromatic systems, enhancing interactions with hydrophobic binding pockets in biological targets. This polarization is critical in central nervous system (CNS) drugs, where improved blood-brain barrier penetration is desirable. Similarly, the fluorine atom at the 3-position inductively withdraws electron density, stabilizing the pyridine ring against metabolic oxidation.

Steric and Lipophilic Contributions

Trifluoromethoxy’s bulkiness (van der Waals volume ≈ 67 ų) creates steric hindrance that can modulate receptor selectivity. Concurrently, its high lipophilicity (π = 1.04) improves membrane permeability, a property leveraged in agrochemicals like fungicides and herbicides. Fluorine’s compact size (van der Waals radius ≈ 1.47 Å) allows subtle steric adjustments without significantly disrupting molecular geometry.

Applications in Pharmaceuticals

  • Neurological Agents : Fluorinated pyridines are key intermediates in dopamine D₃ receptor antagonists, where the trifluoromethoxy group enhances binding affinity.
  • Anticancer Compounds : The carboxylic acid moiety enables metal coordination in kinase inhibitors, while fluorine reduces off-target interactions.

Role of Carboxylic Acid Functionality in Coordination Chemistry

The carboxylic acid group at the 2-position serves as a versatile ligand in metal-organic frameworks (MOFs) and catalytic systems. Upon deprotonation, the carboxylate anion ($$ \text{RCOO}^- $$) can coordinate to metal centers via bidentate or monodentate binding modes.

Coordination Modes

  • Bidentate Chelation : The carboxylate oxygen atoms bind to a single metal ion, forming stable five-membered chelate rings. This mode is prevalent in lanthanide complexes used in luminescent materials.
  • Bridging Ligand : In polymeric networks, the carboxylate group links multiple metal nodes, creating porous structures for gas storage or catalysis.

Table 2: Metal Coordination Examples Involving Pyridine Carboxylic Acids

Metal Ion Coordination Sphere Application Area
Cu²⁺ [Cu(O₂CR)₂(py)₂] Heterogeneous catalysis
Fe³⁺ [Fe₃O(O₂CR)₆(H₂O)₃]⁺ Magnetic materials

In material science, 3-fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid’s thermal stability (decomposition temperature >250°C) makes it suitable for high-performance polymers. The fluorine substituents further enhance chemical resistance, enabling use in coatings for extreme environments.

The compound’s dual functionality—as a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen)—also facilitates supramolecular assembly. This property is exploited in crystal engineering to design materials with tailored porosity and reactivity.

Properties

Molecular Formula

C7H3F4NO3

Molecular Weight

225.10 g/mol

IUPAC Name

3-fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3F4NO3/c8-3-1-2-4(15-7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14)

InChI Key

TWMJBRUPHZTDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Chlorine/Fluorine Exchange and Fluorination Techniques

A key method involves the use of vapor-phase reactors with catalyst fluidized-bed phases to perform selective fluorination and chlorination on methyl-substituted pyridines such as 3-picoline. This process can yield trifluoromethylpyridine derivatives through:

  • Initial chlorination of the methyl group.
  • Subsequent fluorination to form trifluoromethyl groups.
  • Further nuclear chlorination to introduce chlorine substituents at specific ring positions.

For example, 3-picoline undergoes chlorination and fluorination to produce 3-trifluoromethylpyridine derivatives, which can be further functionalized.

Substrate Reaction Temp. (°C) Major Products (GC PA%)
3-Picoline 335 (CFB), 320 (Empty) 3-Trifluoromethylpyridine (86.4%)
3-Picoline 380 (CFB), 380 (Empty) Chloro(trifluoromethyl)pyridine (64.1%)
2-Picoline 350-360 (CFB) 71.3% trifluoromethylpyridine

Abbreviations: CFB = catalyst fluidized bed; GC PA% = gas chromatography peak area percent

This method is adaptable to various picoline isomers and lutidines, allowing for the synthesis of diverse trifluoromethyl-substituted pyridines, which are precursors to trifluoromethoxy derivatives.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is introduced typically via nucleophilic substitution or by transformation of trifluoromethyl groups. One approach involves converting trifluoromethyl-substituted pyridines into trifluoromethoxy derivatives through:

  • Oxidative or nucleophilic substitution reactions.
  • Use of trifluoromethoxylation reagents or intermediates such as trifluoromethyl ethers.

Although direct literature on 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid is limited, analogous methods for trifluoromethoxy pyridines involve selective substitution on chlorinated trifluoromethylpyridines.

Carboxylation and Functional Group Transformations

The carboxylic acid group at the 2-position is commonly introduced by:

  • Starting from methyl esters of pyridine carboxylates followed by hydrolysis.
  • Regioselective nucleophilic substitution on dichloropyridine carboxylates.
  • Conversion of trifluoromethyl groups to carboxyl groups via oxidation or functional group interconversion.

For example, methyl 2,6-dichloropyridine-3-carboxylate derivatives undergo nucleophilic substitution with amines or methoxy groups, followed by hydrolysis to yield carboxylic acids. This strategy has been successfully applied to trifluoromethylpyridine derivatives, achieving moderate to high yields (up to 59% overall).

Step Reaction Type Yield (%) Notes
Nucleophilic substitution Substitution on dichloropyridine ~60 Selective substitution with amines or methoxy groups
Conversion of trifluoromethyl Functional group transformation Variable Conversion to methoxycarbonyl or carboxyl groups
Hydrolysis Ester to acid conversion High Acid hydrolysis of esters to carboxylic acids

Summary of Preparation Methodology for 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid

Preparation Stage Method Description Key Reagents/Conditions Yield/Outcome
Fluorination and chlorination Vapor-phase reactor with catalyst fluidized bed; selective fluorination of methylpyridines 3-Picoline, catalyst bed, controlled temp. High selectivity for trifluoromethylpyridines
Introduction of trifluoromethoxy Nucleophilic substitution or trifluoromethoxylation of chlorinated trifluoromethylpyridines Trifluoromethoxylation reagents, nucleophiles Moderate to good yields (literature analogs)
Carboxylation Esterification followed by hydrolysis or direct nucleophilic substitution on dichloropyridine esters Methyl esters, amines, acid hydrolysis Up to 59% overall yield

Research Findings and Practical Considerations

  • The vapor-phase fluorination method allows for scalable production of trifluoromethylpyridines with controlled substitution patterns, essential for subsequent functionalization to trifluoromethoxy derivatives.
  • Nucleophilic substitution reactions on dichloropyridine esters are regioselective and can be optimized to avoid side reactions, improving overall yield and purity.
  • The conversion of trifluoromethyl groups to trifluoromethoxy groups remains a challenging step, often requiring specialized reagents and conditions, but recent advances have improved efficiency.
  • The overall synthetic route benefits from starting materials such as 2,6-dichloro-3-trifluoromethylpyridine, which is commercially available and amenable to multi-step functionalization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce more complex fluorinated aromatic compounds .

Scientific Research Applications

Chemical Properties and Reactions

The presence of electron-withdrawing groups, such as trifluoromethoxy, enhances the compound's stability and lipophilicity. This characteristic makes it a valuable building block in synthetic chemistry. The compound undergoes several types of reactions:

  • Electrophilic Substitution : Less reactive due to the electron-withdrawing nature of the fluorine groups.
  • Nucleophilic Substitution : More susceptible to nucleophilic attack, leading to diverse substitution reactions.

These reactions can be utilized to synthesize more complex fluorinated compounds, which are crucial in various applications.

Pharmaceutical Development

3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid has shown promise as a bioactive molecule. Its unique structure enhances binding affinity and metabolic stability, making it a candidate for:

  • Enzyme Inhibitors : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Drug Design : Researchers are exploring its potential in designing receptor modulators and other therapeutic agents .

Agrochemicals

In the agrochemical sector, derivatives of trifluoromethylpyridine have been extensively used to develop crop protection products. The introduction of this compound into agrochemical formulations can enhance the efficacy and stability of pesticides and herbicides. Notably:

  • Several trifluoromethylpyridine derivatives have received market approval for use in agriculture .
  • The unique physicochemical properties imparted by fluorine contribute to improved biological activity against pests .

Materials Science

The compound's fluorinated structure can improve material properties such as resistance to degradation and enhanced performance in various applications. This includes:

  • Functional Materials : Used in the development of materials with specific properties for industrial applications.
  • Polymer Chemistry : Fluorinated compounds are often incorporated into polymers to enhance their thermal stability and chemical resistance.

Case Study 1: Enzyme Inhibition

Research indicates that 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid interacts with enzymes involved in metabolic pathways, potentially altering their catalytic activities. Studies demonstrate its effectiveness as an inhibitor in specific biochemical assays, showcasing its potential utility in drug development.

Case Study 2: Agrochemical Efficacy

A study highlighted the application of trifluoromethylpyridine derivatives in crop protection. These derivatives have been shown to significantly reduce pest populations while maintaining safety profiles for non-target organisms. The research emphasizes the importance of fluorinated compounds in developing sustainable agricultural practices .

Summary Table of Applications

Application AreaSpecific UsesNotable Benefits
PharmaceuticalDrug design, enzyme inhibitorsEnhanced binding affinity, metabolic stability
AgrochemicalsCrop protection productsImproved efficacy against pests
Materials ScienceFunctional materialsIncreased thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The compound’s lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid F (3), -OCF₃ (6), -COOH (2) C₇H₃F₄NO₃ ~249.10 Agrochemical research
6-(Trifluoromethoxy)pyridine-2-carboxylic acid -OCF₃ (6), -COOH (2) C₇H₄F₃NO₃ 207.11 Herbicide intermediates
3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid -OCH₃ (3), -CF₃ (6), -COOH (2) C₈H₆F₃NO₃ 221.14 Drug design
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid -NH₂ (4), Cl (3), aryl-Cl/F/OCH₃ (6), -COOH (2) C₁₄H₁₀Cl₂FNO₃ 362.10 Herbicide (resistant weed control)
3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid -NH₂ (3), -CF₃ (6), -COOH (2) C₇H₅F₃N₂O₂ 206.12 Pharmaceutical research

Key Differences in Substituent Effects

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

  • The -OCF₃ group in the target compound offers greater electron-withdrawing effects compared to -CF₃, enhancing stability against oxidative degradation .
  • -CF₃ (as in 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid) increases hydrophobicity but may reduce metabolic resistance .

Fluorine vs. Methoxy (-OCH₃) at Position 3 :

  • Fluorine’s higher electronegativity increases the carboxylic acid’s acidity (pKa ~2.5–3.5), improving solubility in basic environments.
  • Methoxy groups (-OCH₃) are less electronegative, leading to weaker acid properties (pKa ~4–5) .

Amino (-NH₂) and Chloro (-Cl) Substituents: Compounds like 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid exhibit dual herbicidal activity by mimicking phenoxy alkanoic acids . Their complex substituents enable resistance management in weeds .

Q & A

Basic: What are the key synthetic strategies for introducing fluorine and trifluoromethoxy groups onto pyridine rings?

Methodological Answer:
Fluorination and trifluoromethoxylation of pyridine derivatives typically involve halogen exchange or electrophilic substitution. For example:

  • Fluorination: Use fluorinating agents like KF in DMSO under controlled conditions to replace chlorine or nitro groups at specific positions .
  • Trifluoromethoxylation: Introduce the trifluoromethoxy group via nucleophilic substitution using reagents such as AgOCF₃ or Cu-mediated coupling reactions. Ensure anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .

Key Considerations:

  • Optimize reaction temperature and solvent polarity to enhance regioselectivity.
  • Monitor reaction progress using LC-MS or TLC to avoid over-fluorination .

Basic: How to verify the regiochemical placement of fluorine and trifluoromethoxy groups in the final compound?

Methodological Answer:
Combine spectroscopic and computational methods:

  • ¹H/¹⁹F NMR: Analyze coupling patterns and chemical shifts. For instance, fluorine atoms at the 3-position on pyridine cause deshielding of adjacent protons, observable in splitting patterns .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry by determining the crystal structure of intermediates or derivatives .
  • DFT Calculations: Predict and compare theoretical NMR shifts with experimental data to confirm substituent positions .

Advanced: How to address contradictory reactivity data when synthesizing fluorinated pyridine derivatives?

Methodological Answer:
Discrepancies in reported reactivities (e.g., competing substitution pathways) often arise from solvent effects or catalyst choice. For example:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms for fluorine substitution, while non-polar solvents may stabilize radical pathways .
  • Catalyst Screening: Test transition-metal catalysts (e.g., CuI vs. Pd(PPh₃)₄) to identify optimal conditions for trifluoromethoxy group retention .

Case Study:
Compare yields and regioselectivity of 3-fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid synthesized via KF/DMSO vs. AgOCF₃/CuI systems .

Advanced: What computational tools can predict the stability of the trifluoromethoxy group under acidic or basic conditions?

Methodological Answer:
Use density functional theory (DFT) to model the hydrolysis pathways of the trifluoromethoxy group:

  • Hydrolysis Susceptibility: Calculate bond dissociation energies (BDEs) for the O-CF₃ bond under varying pH conditions.
  • Solvent Effects: Simulate solvation shells using COSMO-RS to assess stability in aqueous vs. organic media .

Experimental Validation:
Correlate computational predictions with kinetic studies using ¹⁹F NMR to track degradation products in buffered solutions .

Basic: What are the best practices for characterizing fluorinated pyridine-carboxylic acids using mass spectrometry?

Methodological Answer:

  • ESI-MS: Use negative-ion mode to enhance detection of deprotonated carboxylic acids. Look for [M-H]⁻ ions with expected m/z (e.g., m/z 191.11 for the target compound) .
  • High-Resolution MS (HRMS): Confirm molecular formula by matching observed and theoretical masses within 5 ppm error .

Troubleshooting:

  • Address potential fragmentation by lowering source voltage or using softer ionization techniques (e.g., APCI).

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with variations in fluorine/trifluoromethoxy positions (e.g., 5-fluoro vs. 6-fluoro isomers) .
  • Biological Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • SAR Analysis: Use multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

Example:
Compare logP values and IC₅₀ data for 3-fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid vs. its non-fluorinated analog to assess lipophilicity-activity relationships .

Advanced: What strategies mitigate decomposition of the trifluoromethoxy group during storage?

Methodological Answer:

  • Stabilization Techniques:
    • Store under inert gas (Ar/N₂) in amber vials to prevent photodegradation.
    • Use desiccants (e.g., molecular sieves) to minimize hydrolysis .
  • Accelerated Stability Testing:
    • Conduct stress tests at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS .

Basic: How to troubleshoot low yields in the final coupling step of pyridine-carboxylic acid derivatives?

Methodological Answer:

  • Activation of Carboxylic Acid: Use EDCl/HOBt or DCC/DMAP to form active esters before coupling with amines or alcohols .
  • Purification: Employ reverse-phase HPLC with a C18 column and 0.1% TFA in the mobile phase to isolate the product from unreacted starting materials .

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